![molecular formula C22H29AsSi B14515193 Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane CAS No. 63451-89-8](/img/structure/B14515193.png)
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane is a chemical compound that features a unique combination of organic and inorganic elements It contains arsenic, silicon, and carbon atoms, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane typically involves the reaction of 4-methylphenyl derivatives with triethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Toluene or dichloromethane
Catalyst: Palladium-based catalysts
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle arsenic-containing compounds.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The triethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents or nucleophiles
Major Products
Oxidation: Arsenic oxides
Reduction: Lower oxidation state arsenic compounds
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets through its arsenic and silicon atoms. The compound can form bonds with various substrates, facilitating reactions such as catalysis and synthesis. The pathways involved include:
Catalytic Pathways: Involving palladium or other metal catalysts
Substitution Pathways: Where the triethylsilyl group is replaced by other functional groups
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenyl)arsane
- Bis(4-methylphenyl)[(trimethylsilyl)ethynyl]arsane
- Bis(4-methylphenyl)[(triisopropylsilyl)ethynyl]arsane
Uniqueness
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane is unique due to its specific combination of triethylsilyl and ethynyl groups attached to the arsenic atom. This structure imparts distinct chemical properties, making it valuable for specialized applications in synthesis and materials science.
Properties
CAS No. |
63451-89-8 |
|---|---|
Molecular Formula |
C22H29AsSi |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
bis(4-methylphenyl)-(2-triethylsilylethynyl)arsane |
InChI |
InChI=1S/C22H29AsSi/c1-6-24(7-2,8-3)18-17-23(21-13-9-19(4)10-14-21)22-15-11-20(5)12-16-22/h9-16H,6-8H2,1-5H3 |
InChI Key |
DKKLZCTZEHWMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#C[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


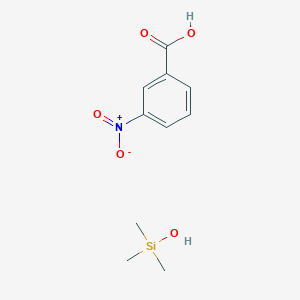
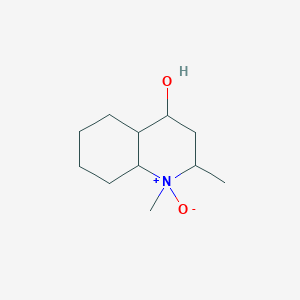

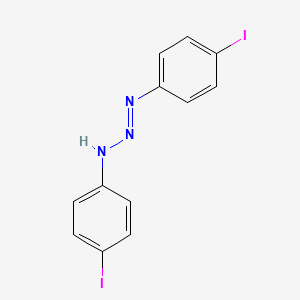
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
silane](/img/structure/B14515169.png)
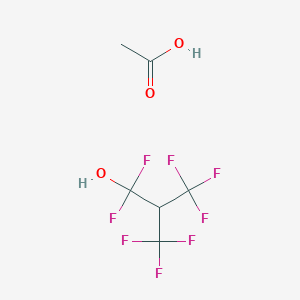
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)

![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
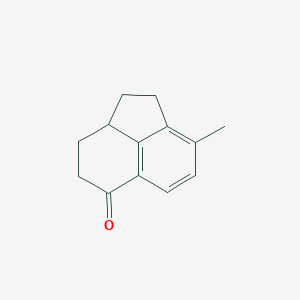
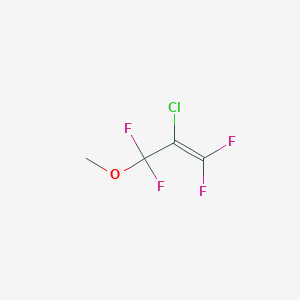
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
